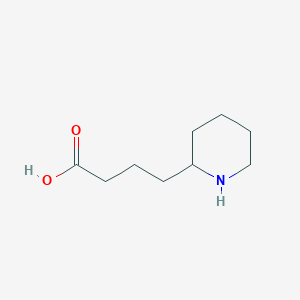

4-(Piperidin-2-yl)butanoic acid

Description

The chemical importance of 4-(Piperidin-2-yl)butanoic acid is derived from its hybrid structure, which marries a heterocyclic amine with a short-chain carboxylic acid. This arrangement provides multiple points for chemical modification, allowing for its incorporation into a diverse range of larger molecules. Its significance is best understood by examining its chemical parentage and the versatile synthetic platform it offers.

The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. researchgate.netnih.govencyclopedia.pub Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, to a molecule. The substitution pattern on the piperidine ring is crucial to its function. In this compound, the butanoic acid chain is attached at the 2-position, which is adjacent to the nitrogen atom. This substitution creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The study of such chiral piperidines has become a major focus in drug discovery, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. thieme-connect.comthieme-connect.com

Butanoic acid, also known as butyric acid, is a short-chain fatty acid. wikipedia.org Its derivatives are widely used in chemical synthesis and are known to participate in a variety of chemical reactions, primarily involving the carboxylic acid group, such as esterification and amidation. wikipedia.orgbiointerfaceresearch.com The combination of the piperidine heterocycle and the butanoic acid tail in a single molecule results in a chiral amino acid analogue, a class of compounds with significant utility in peptide synthesis and the development of peptidomimetics.

A synthetic scaffold is a core molecular structure upon which more complex molecules are built. The this compound moiety serves as a highly versatile scaffold due to several key features. The introduction of chiral piperidine scaffolds into small molecules is a promising strategy that can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic properties. thieme-connect.comthieme-connect.comresearchgate.net

The molecule possesses two primary reactive sites: the secondary amine of the piperidine ring and the terminal carboxylic acid. These functional groups can be selectively modified, allowing for the stepwise construction of complex derivatives. For instance, the amine can be alkylated or acylated, while the carboxylic acid can be converted into esters, amides, or other functional groups.

The four-carbon butanoic acid chain acts as a flexible linker or spacer. This is particularly useful in drug design, where it can be used to connect the piperidine core, which might bind to one part of a biological target, to another pharmacophore designed to interact with an adjacent site. While specific research on the 2-substituted version is limited, the related compound, 4-(Piperidin-4-yl)butanoic acid hydrochloride, is known to be a reactant in the synthesis of various inhibitors, including those for NAD biosynthesis, highlighting the utility of the general piperidine-butanoic acid framework. sigmaaldrich.com Derivatives of 4-(piperidin-4-yl)butanoic acid are also used as building blocks in peptide synthesis and drug development. chemimpex.com

The chemical behavior and research applications of this compound are dictated by its fundamental structural features. The presence of both a basic secondary amine and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH.

The most critical structural feature is the stereocenter at the C2 position of the piperidine ring. thieme-connect.com This chirality is a key consideration in chemical research, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the synthesis of enantiomerically pure forms of this compound is essential for studying its stereospecific interactions with biological targets. nih.gov The distinct three-dimensional arrangement imparted by this chiral center can lead to better adaptation to the binding site of a protein, potentially enhancing biological activity and selectivity. thieme-connect.com

The combination of a conformationally constrained piperidine ring and a flexible alkyl chain provides a unique topographical profile. This allows chemists to explore a defined region of chemical space when designing new molecules. The ability to perform a wide array of chemical transformations on its functional groups makes this compound a valuable and adaptable building block for chemical research and discovery programs.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Functional Groups | Secondary Amine, Carboxylic Acid |

| Chirality | Chiral center at C2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Note: The properties listed are calculated based on the chemical structure. Experimental values may vary.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKXOOQNBTVWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 2 Yl Butanoic Acid and Analogues

Retrosynthetic Analysis for the 4-(Piperidin-2-yl)butanoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule. youtube.comyoutube.com For the this compound scaffold, this involves strategic bond disconnections to identify plausible precursors.

A primary retrosynthetic approach for the piperidine (B6355638) ring involves the disconnection of one or both of the carbon-nitrogen (C-N) bonds. youtube.com Cleavage of a C-N bond within the heterocyclic ring points to an acyclic amino-aldehyde or amino-ketone precursor which can undergo intramolecular cyclization. A double C-N disconnection strategy suggests the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, or the reaction of a primary amine with a 1,5-dihalide. youtube.comorganic-chemistry.org This fundamental approach transforms the challenge of ring synthesis into the more straightforward assembly of a linear, difunctionalized carbon chain.

The butanoic acid side chain offers several points for carbon-carbon (C-C) bond disconnection. A logical disconnection is the bond between the piperidine ring (at C-2) and the butanoic acid chain. This leads to a piperidine synthon (specifically, a nucleophilic or electrophilic C-2 substituted piperidine) and a four-carbon fragment. Another common strategy is to disconnect the Cα-Cβ bond of the butanoic acid moiety, which is a standard approach for carbonyl compounds and could involve an enolate-based synthesis strategy. youtube.comyoutube.com This would simplify the side chain to a two-carbon unit attached to the ring, which is then elaborated in a subsequent step.

Functional Group Interconversion (FGI) is a crucial element of retrosynthetic analysis that allows for the conversion of one functional group into another to facilitate a key disconnection or simplify a synthesis. youtube.comorganic-chemistry.org For this compound, the carboxylic acid can be retrosynthetically converted to a more synthetically tractable group such as an ester, nitrile, or alcohol. For instance, a nitrile is a common precursor to a carboxylic acid and can be introduced via nucleophilic substitution. organic-chemistry.org Similarly, the secondary amine of the piperidine ring can be viewed as arising from the reduction of a more stable pyridine (B92270) precursor. nih.gov This FGI step (piperidine ← pyridine) significantly simplifies the synthesis, as pyridines are often easier to functionalize before the ring is saturated.

| Strategy | Bonds Disconnected | Precursor Synthons | Relevant Synthetic Reactions |

| C-N Ring Disconnection | One or two C-N bonds | 1,5-Dihalides, 1,5-Dicarbonyl compounds, Amino-aldehydes | Intramolecular Cyclization, Reductive Amination |

| C-C Side Chain Disconnection | C2(piperidine)-Cα(acid) | 2-Substituted piperidine, C4 electrophile/nucleophile | Alkylation, Acylation |

| Functional Group Interconversion (FGI) | N/A | Pyridine, Nitrile, Ester | Catalytic Hydrogenation, Hydrolysis |

Classical and Established Synthetic Routes to Piperidine-Butanoic Acid Systems

Building upon the insights from retrosynthetic analysis, several classical and established forward-synthetic routes are employed to construct piperidine-butanoic acid systems.

The formation of the piperidine ring is a cornerstone of the synthesis. One of the most fundamental methods is the intramolecular cyclization of a linear precursor. This often involves a double nucleophilic substitution where a primary amine reacts with a 1,5-dihalide, such as 1,5-dibromopentane, to form the heterocyclic ring. organic-chemistry.org Another widely used approach is the catalytic hydrogenation of substituted pyridine precursors. This method is advantageous as substituted pyridines are often commercially available or readily synthesized, and their reduction to piperidines can frequently be achieved with high stereoselectivity. nih.govyoutube.com The Hantzsch synthesis, while classically used for dihydropyridines, provides a pathway to piperidines upon subsequent reduction. beilstein-journals.org More advanced methods include intramolecular hydroamination of amino-alkenes and various metal-catalyzed cyclization reactions. organic-chemistry.orgnih.gov

Once the piperidine ring is formed, the butanoic acid side chain is typically introduced through alkylation or acylation reactions. beilstein-journals.org The most direct method is the N-alkylation of a piperidine with a reagent containing a four-carbon chain and a terminal electrophilic site, such as ethyl 4-bromobutanoate. This reaction forms a C-N bond and introduces the ester-protected side chain in a single step.

Alternatively, if the retrosynthetic plan involves a C-C bond formation at the C-2 position of the piperidine ring, strategies can involve the alkylation of a metallated piperidine (e.g., an N-protected 2-lithiated piperidine) with a suitable electrophile. Another approach is the Friedel-Crafts acylation of a suitable aromatic precursor which is later converted into the piperidine ring, or acylation of a pre-formed piperidine derivative followed by reduction of the resulting ketone to furnish the alkyl side chain. chemicalbook.com

| Reaction Type | Description | Starting Materials | Key Reagents |

| Intramolecular Cyclization | Formation of the piperidine ring from an open-chain precursor. | 1,5-Dihalides and a primary amine. | Base |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Substituted pyridine. | H₂, Pd/C, PtO₂, Rhodium catalysts. youtube.com |

| N-Alkylation | Introduction of the side chain onto the piperidine nitrogen. | Piperidine, 4-halobutanoic acid ester. | Base (e.g., K₂CO₃, Et₃N) |

| C-Alkylation/Acylation | Introduction of the side chain at the C-2 position of the piperidine ring. | N-protected piperidine, organometallic piperidine. | Strong base (e.g., LDA), C4-electrophile. |

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of the this compound framework often involves multi-step sequences starting from readily available, simpler molecules. These pathways typically focus on the strategic formation of the piperidine ring and the concurrent or subsequent introduction of the butanoic acid side chain.

One common strategy involves the cyclization of linear precursors. For instance, a δ-amino ketone or a related derivative can undergo intramolecular reductive amination to form the piperidine ring. The butanoic acid moiety can be introduced before or after ring formation, often protected as an ester to prevent unwanted side reactions.

Another approach utilizes the functionalization of pre-existing piperidine rings. This can involve the alkylation of a piperidine derivative at the 2-position with a four-carbon chain that can be subsequently converted to a carboxylic acid. For example, a protected 2-lithiated piperidine can react with a suitable electrophile, such as a protected 4-halobutanoate, to install the desired side chain.

Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogues

Given that many biologically active piperidine derivatives are chiral, the development of stereoselective and asymmetric synthetic methods is of paramount importance. acs.orgnih.gov These approaches aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a single enantiomer or diastereomer.

Enantioselective Catalysis in Piperidine Synthesis

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral piperidines. snnu.edu.cnthieme-connect.com This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives, which can produce enantioenriched 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org This method allows for the creation of chiral piperidine structures with high enantioselectivity. snnu.edu.cn Although not directly forming this compound, the principles can be adapted to synthesize related chiral piperidine building blocks.

Another approach utilizes zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes with nitroalkenes. thieme-connect.com This method, employing a chiral bis(oxazolinylphenyl)amide (BOPA) ligand, provides access to highly functionalized piperidine analogues with good yields and high enantioselectivities. thieme-connect.com

| Catalyst System | Reaction Type | Key Features |

| Rhodium with Chiral Ligand | Asymmetric Reductive Heck | High yield and excellent enantioselectivity for 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org |

| Zinc with F-BOPA Ligand | Enantioselective [4+2] Cycloaddition | Efficient access to sophisticated aminopiperidine analogues. thieme-connect.com |

Chiral Auxiliary-Mediated Synthesis of Butanoic Acid Derivatives

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral butanoic acid derivatives, which can then be coupled with a piperidine precursor.

For instance, a chiral auxiliary, such as one derived from (R)-(-)-2-phenylglycinol, can be attached to a butanoic acid precursor. nih.gov Subsequent alkylation or other modifications occur with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved to reveal the chiral butanoic acid derivative. This approach has been used in the synthesis of novel pyrazole (B372694) derivatives where a chiral amine is generated via stereoselective addition to a chiral toluenesulfinyl imine. rsc.org

Diastereoselective Control in Compound Assembly

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative stereochemistry between these centers. In the context of this compound analogues, if a chiral piperidine precursor is used, the introduction of the butanoic acid side chain must be controlled to achieve the desired diastereomer.

One method involves the radical cyclization of stabilized radicals onto α,β-unsaturated esters to form 2,4,5-trisubstituted piperidines. nih.gov This approach can lead to the formation of only two out of the four possible diastereoisomers with good diastereomeric ratios. nih.gov Additionally, the synthesis of new chiral zwitterionic bicyclic lactams has been achieved with high diastereoselectivity, which can then be converted to stereocontrolled polysubstituted piperidines. nih.gov

Modern and Sustainable Synthesis Methodologies (Green Chemistry Principles)

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to develop more environmentally friendly processes. figshare.comrsc.org These methods focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a synthetic process. A notable example is the synthesis of piperidin-4-one derivatives using a deep eutectic solvent (DES) composed of glucose and urea. asianpubs.org This method provides good yields and is considered an environmentally safe synthetic route. asianpubs.org While not directly producing this compound, this approach highlights the potential for using green solvents in the synthesis of piperidine-containing compounds.

Another green approach involves the synthesis of piperidine from bio-renewable sources like tetrahydrofurfurylamine (B43090) in water. rsc.org This one-pot reaction, utilizing a Rh-ReOx/SiO2 catalyst, proceeds with high yield and demonstrates a sustainable route to the piperidine core. rsc.org

| Green Chemistry Approach | Key Features | Example Application |

| Deep Eutectic Solvents | Inexpensive and effective reaction medium. | Synthesis of piperidin-4-one derivatives. asianpubs.org |

| Aqueous Medium Reactions | Sustainable synthesis from bio-renewable sources. | Synthesis of piperidine from tetrahydrofurfurylamine. rsc.org |

Catalytic Processes for Enhanced Atom Economy

The synthesis of the piperidine core of this compound often relies on the reduction of a corresponding pyridine precursor. Catalytic hydrogenation and transfer hydrogenation are primary methods that offer high atom economy, as they involve the addition of hydrogen with minimal waste products. primescholars.comrsc.org

Hydrogenation of Pyridine Derivatives: The direct hydrogenation of pyridine rings is the most atom-economical route to piperidines. dtic.mil This transformation can be achieved using various heterogeneous and homogeneous catalysts.

Heterogeneous Catalysis: Catalysts such as Raney Nickel, Rhodium on Carbon (Rh/C), and Ruthenium-based catalysts are effective for the complete reduction of pyridines. liv.ac.uknih.gov For instance, ruthenium-palladium on activated carbon (Ru-Pd/Ac) has demonstrated high activity, achieving 100% conversion of pyridine to piperidine under specific conditions. researchgate.netresearchgate.net A recently developed surface single-atom alloy catalyst, Ru1CoNP/HAP, can produce piperidine from furfural, a biomass-derived platform chemical, in the presence of ammonia and hydrogen, representing a green and sustainable synthetic route. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, while sometimes requiring milder conditions, are also highly effective. Iridium(III) complexes have been used for the robust and selective ionic hydrogenation of pyridines to piperidines, tolerating a wide range of sensitive functional groups like nitro, azido, and bromo moieties. chemrxiv.org Similarly, rhodium complexes, such as [Cp*RhCl2]2 promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts. liv.ac.uk This method uses a formic acid/triethylamine mixture as the hydrogen source and can operate with catalyst loadings as low as 0.005 mol%, maximizing atom efficiency. liv.ac.uk

The choice of catalyst and conditions can also influence the chemoselectivity, allowing for the partial or complete reduction of the pyridine ring, which is crucial for synthesizing analogues like tetrahydropyridines. liv.ac.uk

Table 1: Comparison of Catalytic Systems for Pyridine Reduction

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Ru-Pd/Ac | H₂ gas | High activity; can achieve >99% conversion to piperidine. | researchgate.net |

| [Cp*RhCl₂]₂ / KI | HCOOH-Et₃N | Very low catalyst loading (down to 0.005 mol%); mild conditions (40°C); high chemoselectivity for piperidines or tetrahydropyridines. | liv.ac.uk |

| Iridium(III) Complex | H₂ gas (Ionic Hydrogenation) | Robust and highly selective; tolerates numerous functional groups, enabling late-stage hydrogenation. | chemrxiv.org |

| Ru1CoNP/HAP | H₂ gas / NH₃ | Synthesizes piperidine from biomass-derived furfural; sustainable approach. | nih.gov |

Biocatalytic Approaches in Stereoselective Transformations

Achieving the correct stereochemistry at the C2 position of the piperidine ring is critical. Biocatalytic methods, which employ enzymes to resolve racemic mixtures, offer a powerful strategy for producing enantiomerically pure this compound and its analogues. whiterose.ac.uk

Enzymatic kinetic resolution is a common approach where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. documentsdelivered.commdpi.com

Enzymatic Resolution of Precursors: Lipases and amidases are frequently used for these transformations. whiterose.ac.ukdocumentsdelivered.com For example, a racemic ester of a piperidine-2-carboxylic acid derivative can be subjected to enzymatic hydrolysis. A stereoselective lipase (B570770) will preferentially hydrolyze one enantiomer, yielding an enantiopure carboxylic acid and the unreacted enantiopure ester, which can then be separated. whiterose.ac.ukmdpi.com A similar strategy involves the use of stereoselective amidases on racemic piperidine-2-carboxamides. documentsdelivered.com The enzyme alcalase has been successfully used in the kinetic resolution of a methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate, a close analogue of the piperidine structure. documentsdelivered.com This highlights the potential for applying similar enzymatic methods to the synthesis of chiral this compound.

Asymmetric Synthesis: Beyond resolution, biocatalysts can be used in asymmetric synthesis to create the desired chiral center from a prochiral substrate, although this is less commonly reported for this specific scaffold.

These biocatalytic methods are valued for their high stereoselectivity and operation under mild, environmentally benign conditions.

Derivatization Strategies during Synthesis for Structural Diversification

The structural framework of this compound offers multiple points for modification, allowing for the creation of a wide array of analogues. researchgate.net Derivatization can be targeted at the piperidine nitrogen, the carboxylic acid group, or the piperidine ring itself to explore structure-activity relationships. nih.govajchem-a.com

Modification of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key handle for diversification. Common modifications include N-alkylation, N-acylation, and the installation of protecting groups.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIEA). researchgate.netchemicalforums.com The reaction conditions can be optimized, for instance, by using a solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is another effective method for introducing alkyl groups. sciencemadness.org

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides. This is often done in the presence of a base to neutralize the resulting acid. fishersci.co.uk

Protecting Groups: The nitrogen is frequently protected during synthesis, most commonly with a tert-butyloxycarbonyl (Boc) group using Boc-anhydride. nih.govbldpharm.com This protecting group can be readily removed under acidic conditions and replaced with other functional groups. The choice of N-protecting group can also direct further functionalization of the piperidine ring. nih.gov

Elaboration of the Carboxylic Acid Functionality

The butanoic acid side chain provides another site for extensive modification, most commonly through the formation of amides and esters. nih.gov

Amide Formation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. researchgate.net This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. growingscience.com Common reagents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govgrowingscience.com The choice of reagent and conditions can be tailored for coupling with challenging or electron-deficient amines. nih.gov

Esterification: Esters can be formed through Fischer esterification under acidic conditions with an alcohol or by using other standard esterification protocols.

Reduction: The carboxylic acid can also be reduced to the corresponding primary alcohol, providing a different functional handle for further elaboration.

Table 2: Selected Reagents for Carboxylic Acid Elaboration

| Functional Group | Transformation | Reagents | Resulting Moiety | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amide Coupling | EDC, HOBt, DMAP | Amide | nih.gov |

| Amide Coupling | HATU, DIPEA | Amide | growingscience.com |

Introduction of Pendant Groups for Scaffold Extension

To achieve greater structural diversity, functional groups can be introduced onto the piperidine ring or the butanoic acid chain, extending the molecular scaffold.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce new substituents at the C2 position, adjacent to the nitrogen. nih.gov The site-selectivity of this functionalization can be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Functionalization via Precursors: An alternative to direct C-H activation is to begin the synthesis with an already functionalized pyridine derivative. researchgate.net Dearomative functionalization of pyridines before or during the reduction step can yield highly substituted piperidine scaffolds in a stereocontrolled manner. researchgate.net

Chain Extension and Modification: The butanoic acid side chain can be extended or modified. For example, a Wittig reaction on a suitable ketone precursor could be used to elongate the chain or introduce double bonds, which can then be further functionalized. mdpi.com The introduction of other acidic groups, such as phosphinic or phosphonic acids, in place of the carboxylic acid can produce bioisosteres with different properties. rsc.org

These derivatization strategies provide a comprehensive toolkit for generating a library of this compound analogues for further investigation. ajchem-a.com

Chemical Reactivity and Synthetic Utility of 4 Piperidin 2 Yl Butanoic Acid As an Intermediate

Functional Group Interconversions and Transformation Reactions of the Piperidine (B6355638) Ring

The bifunctional nature of 4-(piperidin-2-yl)butanoic acid, possessing both a secondary amine within the piperidine ring and a terminal carboxylic acid, makes it a versatile intermediate in organic synthesis. The reactivity of the piperidine nitrogen allows for a variety of functional group interconversions and transformations, enabling the synthesis of a diverse range of derivatives.

Amine Reactivity: Alkylation, Acylation, and Reductive Amination

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in several key chemical transformations, including N-alkylation, N-acylation, and reductive amination. These reactions are fundamental for introducing substituents onto the nitrogen atom, thereby modifying the compound's physical, chemical, and biological properties.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides. For instance, N-alkylation can be achieved by reacting the piperidine derivative with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. A patent describes the N-alkylation of a piperidine derivative using methyl iodide in dimethylformamide (DMF) with potassium carbonate as the base, leading to the corresponding N-methylated product google.com.

N-Acylation: Acylation of the piperidine nitrogen is a common strategy to introduce an acyl group, which can serve as a protecting group or as a key structural motif in biologically active molecules. This transformation is typically carried out using acylating agents like acid chlorides or acid anhydrides in the presence of a base. A concise synthesis of N-acylated piperidines has been reported, highlighting the construction of an amide bond as a key step in the synthetic sequence nih.gov. The N-acyl sulfonamide group, a bioisostere of carboxylic acids, can also be introduced through acylation reactions, and various methods for their synthesis have been reviewed rsc.org.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the piperidine ring with aldehydes or ketones. This reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation chemistrysteps.comacsgcipr.orglibretexts.org. This method is highly versatile and allows for the introduction of a wide array of substituents onto the piperidine nitrogen. The double reductive amination of dicarbonyl compounds represents a straightforward approach to access the piperidine skeleton itself chim.it.

Table 1: Examples of Amine Reactivity of Piperidine Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Methyl iodide, K2CO3, DMF | N-Methylpiperidine derivative google.com |

| N-Acylation | Acid chloride/anhydride, Base | N-Acylpiperidine derivative nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN or NaBH(OAc)3 | N-Alkylpiperidine derivative chemistrysteps.comacsgcipr.orglibretexts.org |

Ring Modifications and Substituent Introduction on the Piperidine Nucleus

Beyond reactions at the nitrogen atom, the piperidine ring of this compound can undergo various modifications to introduce substituents at other positions. These transformations are crucial for exploring the structure-activity relationships of its derivatives.

The synthesis of substituted piperidines is a significant area of research in medicinal chemistry. Various synthetic strategies have been developed to introduce functional groups onto the piperidine core. These methods often involve multi-component reactions or the functionalization of pre-existing piperidine scaffolds. For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been utilized for the synthesis of functionalized piperidines researchgate.net.

Furthermore, the regioselective functionalization of pyridine (B92270) precursors, followed by reduction, offers a viable route to substituted piperidines. For example, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy in the total synthesis of complex natural products containing a piperidine moiety mdpi.com. The synthesis of 2-substituted piperidine carboxylates from amino acids provides a pathway to chiral piperidine derivatives researchgate.net.

Carboxylic Acid Moiety Reactions: Esterification, Amide Formation, Decarboxylation

The carboxylic acid group of this compound is another key functional handle that allows for a wide range of chemical transformations. These reactions are instrumental in the development of prodrugs, the synthesis of bioactive amides, and the exploration of decarboxylative pathways.

Formation of Esters for Ester Prodrug Research or Purification

Esterification of the carboxylic acid moiety is a common strategy employed in medicinal chemistry to create ester prodrugs. These prodrugs can exhibit improved pharmacokinetic properties, such as enhanced membrane permeability and oral bioavailability. The ester linkage is designed to be cleaved in vivo by esterases to release the active carboxylic acid. The synthesis of such esters can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of acid) or by reacting the carboxylic acid with an alkyl halide in the presence of a base.

Amide Bond Formation with Diverse Amine Substrates

The formation of an amide bond by reacting the carboxylic acid group with a diverse range of primary and secondary amines is a cornerstone of medicinal chemistry. This reaction allows for the synthesis of a vast library of amide derivatives with a wide spectrum of biological activities. The coupling of the carboxylic acid with an amine is typically facilitated by a coupling reagent that activates the carboxylic acid. Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt).

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. While the direct decarboxylation of simple alkanoic acids is often challenging, various methods have been developed to facilitate this process. These methods may involve the conversion of the carboxylic acid to a more reactive derivative or the use of specific catalysts. The resulting des-carboxy derivatives can be valuable intermediates for further synthetic manipulations.

Much of the available research focuses on the isomeric compound, 4-(Piperidin-4-yl)butanoic acid, and its derivatives, which have distinct synthetic applications. While general synthetic methods for 2-substituted piperidines exist, specific examples and detailed data on the use of this compound in the construction of polycyclic and heterocyclic systems, its integration as a scaffold, or its role as a precursor in combinatorial chemistry are not documented in the provided search results.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline for this compound.

Advanced Characterization Methodologies in Research on 4 Piperidin 2 Yl Butanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 4-(Piperidin-2-yl)butanoic acid.

¹H NMR: The proton NMR spectrum of a related compound, butanoic acid, shows distinct signals for protons in different chemical environments. docbrown.info For this compound, one would expect to see specific resonances corresponding to the protons on the piperidine (B6355638) ring and the butanoic acid chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the nitrogen atom in the piperidine ring and the carboxylic acid group in the butanoic acid chain would appear at characteristic chemical shifts. Spin-spin coupling patterns, governed by the n+1 rule, would provide further information about the connectivity of adjacent, non-equivalent protons. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, which has 9 carbon atoms, the spectrum would be expected to show distinct peaks for each carbon, confirming the molecular structure. docbrown.info The chemical shifts of the carbon atoms are influenced by the electronegativity of nearby atoms; for example, the carbonyl carbon of the carboxylic acid would have a significantly different chemical shift compared to the aliphatic carbons in the piperidine ring and the butanoic acid chain. docbrown.info

2D Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish more complex structural relationships. COSY experiments would reveal correlations between coupled protons, helping to trace the proton-proton networks within the piperidine ring and the butanoic acid side chain. HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for both the ¹H and ¹³C spectra.

A study on a similar piperidine derivative, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, utilized both ¹H and ¹³C NMR, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, to elucidate its structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

| Carboxyl (COOH) | Broad singlet, ~10-12 | ~170-180 | No direct C-H bond |

| Piperidine C2-H | Multiplet | ~55-65 | Correlates with C3-H and C6-H protons |

| Piperidine N-H | Broad singlet | - | - |

| Butanoic Acid α-CH₂ | Triplet | ~30-40 | Correlates with β-CH₂ protons |

| Butanoic Acid β-CH₂ | Multiplet | ~20-30 | Correlates with α-CH₂ and γ-CH protons |

| Piperidine Ring CH₂ | Multiplets | ~20-40 | Cross-peaks confirming ring structure |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.inforesearchgate.net A strong, sharp absorption peak around 1710-1760 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net The N-H stretching vibration of the secondary amine in the piperidine ring would likely appear in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aliphatic chains would be observed around 2850-3000 cm⁻¹. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1710-1760 (strong) | Strong |

| Piperidine | N-H stretch | 3300-3500 (medium) | Medium |

| Aliphatic Chains | C-H stretch | 2850-3000 (strong) | Strong |

| Piperidine Ring | C-N stretch | 1000-1250 (medium) | Medium |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns.

For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 171. However, the molecular ion of carboxylic acids can sometimes be unstable and may appear as a small peak. docbrown.info

The fragmentation pattern would provide significant structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). Fragmentation of the piperidine ring would also lead to a series of characteristic daughter ions. The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. docbrown.info Analysis of these fragments allows for the reconstruction of the original molecular structure.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any starting materials, by-products, or degradation products. The purity is determined by the relative area of the main peak in the chromatogram.

Since this compound possesses a chiral center at the C2 position of the piperidine ring, it can exist as a pair of enantiomers, (R)- and (S)-4-(Piperidin-2-yl)butanoic acid. These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities.

Chiral HPLC is the definitive method for separating and quantifying these enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and their subsequent separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. researchgate.net The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks. sigmaaldrich.comnih.gov The successful separation allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. nist.gov Since this compound itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid and amine groups, it must first be converted into a more volatile derivative.

This process, known as derivatization, often involves esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and acylation of the secondary amine. These reactions reduce the polarity and increase the volatility of the compound, making it amenable to GC analysis. Once derivatized, GC can be used to assess purity. Furthermore, by using a chiral GC column, it is possible to separate the enantiomers of the derivatized this compound.

X-Ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data is currently available for this compound.

Determination of the absolute configuration of this compound via single crystal X-ray diffraction has not been reported in the scientific literature.

A detailed analysis of the intermolecular interactions in the crystalline state of this compound is precluded by the absence of its crystal structure data.

Future Research Perspectives and Emerging Methodologies in 4 Piperidin 2 Yl Butanoic Acid Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency

The quest for more efficient, cost-effective, and sustainable methods for synthesizing 4-(Piperidin-2-yl)butanoic acid and its derivatives is driving innovation in synthetic organic chemistry. Current research is intensely focused on the development of novel catalytic systems that can overcome the limitations of traditional synthetic routes.

A key area of advancement is the asymmetric hydrogenation of pyridine (B92270) precursors . This approach offers a direct and powerful strategy for accessing chiral piperidines. Researchers are actively exploring novel homogeneous and heterogeneous catalysts, including those based on ruthenium, rhodium, and nickel, to achieve high levels of enantioselectivity and efficiency. nih.govacs.org For instance, the use of ruthenium and rhodium catalysts has been shown to be effective in the double reduction of pyridine derivatives. nih.gov Furthermore, a novel nickel silicide catalyst has demonstrated successful application in efficient pyridine hydrogenation. nih.gov The development of practical continuous flow protocols using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has also provided rapid and scalable access to enantioenriched α-substituted piperidines. acs.orgorganic-chemistry.org

Biocatalysis is another rapidly expanding field with immense potential for piperidine (B6355638) synthesis. rsc.orgacs.orgnih.govnih.govchemistryviews.org Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. The use of biocatalysts such as transaminases, imine reductases (IREDs), and lipases is being investigated for the synthesis of chiral piperidines. acs.orgnih.gov For example, a biocatalytic cascade involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and IRED enzymes has been successfully employed to produce enantiomerically pure chiral piperidines. acs.org Additionally, a hybrid bio-organocatalytic cascade using a transaminase has been reported for the synthesis of 2-substituted piperidines. nih.gov The combination of biocatalytic C-H oxidation with radical cross-coupling represents a modern approach to streamline the synthesis of complex piperidine derivatives. chemistryviews.org

The application of flow chemistry is also gaining traction for the synthesis of piperidine derivatives. acs.orgresearchgate.net Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields and safety, particularly for hazardous reactions. This technology facilitates the synthesis of piperidines through methods like electroreductive cyclization in a flow microreactor, offering good yields and scalability. researchgate.net A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. acs.org

| Catalytic Approach | Catalyst Examples | Key Advantages |

| Asymmetric Hydrogenation | Ruthenium complexes, Rhodium complexes, Nickel silicide | High enantioselectivity, direct synthetic routes. nih.govacs.org |

| Biocatalysis | Transaminases, Imine Reductases (IREDs), Lipases | High selectivity, mild reaction conditions, environmentally friendly. rsc.orgacs.orgnih.gov |

| Flow Chemistry | Continuous flow reactors | Enhanced reaction control, improved safety, scalability. acs.orgresearchgate.net |

Advanced Computational Approaches for Predictive Chemical Design and Virtual Screening

Computational tools are becoming indispensable in modern chemical research, enabling the rational design of molecules and the prediction of their properties before their synthesis. For the this compound scaffold, these approaches are crucial for designing new derivatives with desired biological activities and for understanding their behavior at a molecular level.

Predictive Chemical Design leverages computational methods to explore the vast chemical space of possible piperidine derivatives. By analyzing the three-dimensional shapes and electronic properties of these molecules, researchers can identify candidates with a higher probability of interacting with specific biological targets. chemistryviews.org The goal is to create molecules with a high proportion of sp3 hybridized carbons, leading to more complex three-dimensional structures that can better interact with biological targets. chemistryviews.org

Virtual Screening involves the use of computer models to screen large libraries of virtual compounds against a biological target. This process helps to prioritize which molecules should be synthesized and tested in the laboratory, saving significant time and resources. For instance, understanding the conformational preferences of substituted piperidines is crucial for designing new catalysts and therapeutic agents.

The 3D shape of piperidine fragments is a key determinant of their biological activity. Computational analysis of the 3D shapes of a diverse set of piperidine isomers can provide valuable insights for fragment-based drug discovery (FBDD). nih.gov This information can guide the design of novel piperidine-based compounds with improved pharmacological profiles.

| Computational Technique | Application in Piperidine Chemistry |

| 3D Shape Analysis | Informing fragment-based drug discovery (FBDD) by analyzing the conformational space of piperidine isomers. nih.gov |

| Predictive Chemical Design | Designing complex, three-dimensional molecules with improved physicochemical properties for better interaction with biological targets. chemistryviews.org |

Development of Innovative Synthetic Applications for the Piperidine-Butanoic Acid Scaffold in Complex Organic Transformations

The inherent structural and chemical features of the this compound scaffold make it a versatile building block for the construction of more complex molecular architectures. Future research will undoubtedly focus on exploiting this scaffold in a variety of innovative synthetic transformations.

One promising area is the use of the piperidine scaffold in asymmetric synthesis . The chiral nature of this compound can be leveraged to induce stereoselectivity in a range of chemical reactions. For example, organocatalytic methods are being developed for the asymmetric synthesis of piperidine derivatives like (R)-pipecolic acid. ekb.eg The synthesis of all four diastereomers of more complex acids containing piperidine-like structures has been achieved with high stereoselectivity. nih.gov

The development of multicomponent reactions (MCRs) involving the piperidine scaffold is another exciting frontier. researchgate.netpurdue.edu MCRs allow for the construction of complex molecules from simple starting materials in a single, efficient step. The development of new MCRs that incorporate the this compound motif could lead to the rapid discovery of novel compounds with interesting biological properties. For instance, efficient organocatalytic chiral synthesis of (R)-pipecolic acid has been achieved through an asymmetric α-amination reaction. ekb.eg

Furthermore, the piperidine ring can serve as a key structural element in the synthesis of complex natural products and pharmaceuticals . The development of stereoselective methods to access substituted piperidines is crucial for the synthesis of these target molecules. For example, a general route for the synthesis of piperidin-2,4-diones from β-keto esters via a Dieckmann cyclization has been proposed. ucl.ac.uk The asymmetric synthesis of various substituted piperidines and related nitrogen heterocycles remains an active area of research. ucl.ac.uknih.gov

| Synthetic Application | Description |

| Asymmetric Synthesis | Utilizing the chiral piperidine scaffold to control the stereochemical outcome of chemical reactions. ekb.egnih.gov |

| Multicomponent Reactions (MCRs) | Efficiently constructing complex molecules by combining multiple starting materials in a single step. researchgate.netpurdue.edu |

| Complex Molecule Synthesis | Employing the piperidine motif as a key building block for natural products and pharmaceuticals. ucl.ac.uknih.gov |

Q & A

Q. What are the recommended analytical methods for characterizing 4-(Piperidin-2-yl)butanoic acid and its structural analogs?

To ensure accurate characterization, employ reverse-phase HPLC with a mobile phase composed of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio. This method, validated for phenoxybutanoic acid derivatives, ensures optimal separation and detection of acidic functional groups. System suitability tests should include checks for resolution, tailing factor, and theoretical plates . For structural confirmation, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, referencing IUPAC naming conventions and spectral databases (e.g., PubChem) .

Q. How can researchers synthesize this compound derivatives with modified biological activity?

Derivatization often involves acyl transferase enzymes like AtGH3.15, which catalyze amidation of the carboxyl group. For example, incubate the parent compound with amino acid conjugates (e.g., aspartate or glutamate) in vitro. Kinetic assays using 4-(2-chlorophenoxy)butanoic acid as a substrate demonstrate enzyme specificity for longer alkyl chains, suggesting that substituting the piperidine ring with bulkier groups (e.g., aryl or halogenated moieties) may enhance substrate binding . Purify products via column chromatography and validate using melting point analysis (165–170°C for related analogs) .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies indicate that substituting the piperidine nitrogen with aromatic groups (e.g., 4-cyanophenyl or diphenylmethylene) enhances receptor binding affinity. For instance, EP4 antagonists with a spirochromene-piperidine hybrid structure show improved selectivity due to steric and electronic effects . Computational docking (e.g., using AutoDock Vina) can predict interactions with target proteins, while in vitro assays (e.g., cAMP inhibition) validate functional activity. Note that chlorine or methyl substituents on the phenoxy group reduce herbicidal efficacy but may increase neuroprotective potential .

Q. How should researchers address contradictions in efficacy data for this compound analogs in herbicidal applications?

Contradictions often arise from concentration-dependent effects. For example, 4-(2,4-dichlorophenoxy)butanoic acid at 2 lb/A achieves optimal weed control, while lower doses (1/8 lb/A) require adjuvants like 2,4-DB to match efficacy. To resolve discrepancies:

- Conduct dose-response curves across multiple species (e.g., Brassica napus vs. Avena fatua).

- Use factorial experimental designs to test additive vs. synergistic effects of co-applied herbicides.

- Validate field results with greenhouse trials under controlled light and temperature conditions .

Q. What methodologies are optimal for studying the neuroprotective mechanisms of this compound analogs?

Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂ or glutamate excitotoxicity). Pre-treat cells with 10–100 µM of the analog and measure viability via MTT assay. For mechanistic insights:

- Perform Western blotting to assess apoptosis markers (e.g., Bcl-2, Bax).

- Monitor γ-aminobutyric acid (GABA) receptor modulation using patch-clamp electrophysiology, as structural similarities to GABA (e.g., carboxylate and amine groups) suggest potential agonism .

- Compare results with positive controls like 4-(3-aminophenyl)butanoic acid, which shows documented neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.